molecular formula C8H14O B13529293 4-Methyl-1-oxaspiro[2.5]octane

4-Methyl-1-oxaspiro[2.5]octane

Cat. No.: B13529293
M. Wt: 126.20 g/mol
InChI Key: OEZJCNRSWITYNU-UHFFFAOYSA-N
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Description

4-Methyl-1-oxaspiro[2.5]octane is a chemical compound characterized by a spirocyclic structure, where a single oxygen atom bridges two carbon rings. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with methylene iodide in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the epoxidation step may be carried out using peracids like m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production methods for 4-Methyl-1-oxaspiro[2The use of continuous flow reactors and heterogeneous catalysts may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

4-Methyl-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-oxaspiro[2This uniqueness makes it valuable in various fields of research and industry .

Biological Activity

4-Methyl-1-oxaspiro[2.5]octane is a spirocyclic compound characterized by its unique structural framework, which includes a cyclohexane ring fused to an oxirane (epoxide) ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : Approximately 152.24 g/mol
  • Structural Features : The compound features a methyl group at the 4-position of the spiro structure, influencing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting a mechanism that may involve the inhibition of specific enzymes or proteins essential for microbial growth and survival.
  • Anticancer Properties : Preliminary investigations suggest that derivatives of this compound can inhibit cancer cell proliferation, potentially through pathways involving apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through its interaction with specific proteins or enzymes. For instance, kinetic resolution studies utilizing yeast epoxide hydrolase (YEH) have shown that this compound interacts selectively with certain epimers, demonstrating stereoselectivity in its biological activity . The O-axial C3 epimers of 1-oxaspiro[2.5]octanes are hydrolyzed more rapidly than their equatorial counterparts, highlighting the importance of stereochemistry in its mechanism of action .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various microbial strains,
AnticancerInhibits cancer cell proliferation,
Enzyme InteractionSelective interaction with yeast epoxide hydrolase ,

Structural and Conformational Analysis

A detailed analysis using NMR spectroscopy has provided insights into the conformational preferences of this compound. The study revealed that the relative configuration and preferred conformations are influenced by steric and electronic effects from substituents on the aliphatic rings .

Synthesis and Derivatives

The synthesis of this compound typically involves treating specific precursors under controlled conditions to yield the desired product. Variants and derivatives of this compound continue to be explored for their unique biological profiles.

Table 2: Synthetic Routes and Derivatives

Compound NameSynthetic Route Description
This compoundSynthesized from 2,2,3,6-tetramethyl-1-cyclohexanone with dimethylsulfonium methylide
1-Oxaspiro[2.5]octane derivativesStudied for varying biological activities based on structural modifications

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9-8/h7H,2-6H2,1H3

InChI Key

OEZJCNRSWITYNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CO2

Origin of Product

United States

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